molecular formula C7H12N2O B101660 hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 16620-61-4

hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B101660
CAS No.: 16620-61-4
M. Wt: 140.18 g/mol
InChI Key: JBIHMFNMKHDTEE-UHFFFAOYSA-N
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Description

Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Precursors

  • Synthesis of Lactam and Ketone Precursors : The synthesis of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-ones and related structures, which are precursors to various biologically active compounds, has been reported. This involves constructing the piperazine ring, followed by alkylation, Dieckmann cyclization, and acidic demethoxycarbonylation (Branden, Compernolle, & Hoornaert, 1992).

Chemical Properties and Biological Relevance

  • Vascular Smooth Muscle Relaxants and Antihypertensive Agents : Tetrahydropyrrolo[1,2-a]pyrazines, structurally related to hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one, have been synthesized and tested for their ability to relax aortic smooth muscle and demonstrate antihypertensive activity (Abou-Gharbia, Freed, Mccaully, Silver, & Wendt, 1984).

Synthesis Pathways and Transformations

  • Domino Approach to Pyrazino-Indoles and Pyrroles : A method to synthesize biologically relevant 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)ones using a domino Michael/intramolecular nucleophilic substitution pathway has been developed. This process uses vinyl selenones and shows chemo and regio-selective processes (Palomba, Sancineto, Marini, Santi, & Bagnoli, 2018).

  • Functionalized Pyrrolo[1,2-a]pyrazine Synthesis : A synthesis method for functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones from Ugi adducts has been described. It involves acid-mediated cyclization of Ugi adducts and gold(I)-catalyzed regioselective annulation (Singh, Kumar, Kant, & Srivastava, 2022).

  • Catalysis in Synthesis : The iridium-catalyzed hydrogenation of pyrrolo[1,2-a]pyrazinium salts has been achieved, providing chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives. This method is significant for its high enantioselectivity (Huang, Yu, Shi, & Zhou, 2014).

  • Novel Heterocyclic Systems : N-unsubstituted pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]-pyrazinones have been synthesized, showing ring-chain tautomerism. These compounds led to the creation of various novel heterocyclic systems (Mokrov, Likhosherstov, Lezina, Gudasheva, Bushmarinov, & Antipin, 2011).

Review of Synthetic Strategies

  • Synthesis Overview : A review covering the synthesis of dihydropyrrolo[1,2-a]pyrazinone rings, which are present in a range of bioactive natural products, provides an overview of various synthetic pathways used to construct these compounds (Winant, Horsten, Gil de Melo, Emery, & Dehaen, 2021).

Future Directions

The future directions for research on hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one could include further exploration of its anticancer and antimicrobial properties . Additionally, more studies could be conducted to fully understand its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-6-2-1-4-9(6)5-3-8-7/h6H,1-5H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIHMFNMKHDTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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